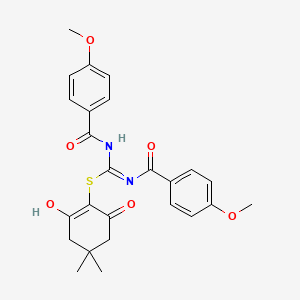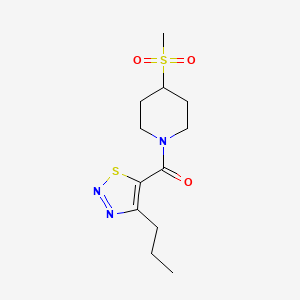
(4-(Methylsulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . It also has a thiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen. Thiadiazoles are known for their wide range of biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure and functional groups. For example, compounds with a piperidine ring often have basic properties due to the presence of the nitrogen atom .Applications De Recherche Scientifique
HPLC of Basic Drugs
The use of propylsulphonic acid (SCX)-modified silica HPLC columns for the separation of basic drugs, including various pharmaceuticals, demonstrates the importance of sulfonamide functionalities in analytical chemistry. These methods are essential for the quality control and research of new drug molecules, indicating the relevance of sulfonamide and related structures in drug analysis (Flanagan et al., 2001).
Health Benefits of Sulforaphane
Research on sulforaphane, a molecule containing a sulfonyl group, highlights the potential therapeutic applications of sulfur-containing compounds. Sulforaphane exhibits antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities, suggesting that sulfonamide derivatives could also be explored for similar biological effects (Kim & Park, 2016).
Methionine Metabolism in the Gastrointestinal Tract
The metabolism of methionine, a sulfur-containing amino acid, in the gastrointestinal tract is crucial for health and disease. This highlights the importance of sulfur metabolism in biological systems and the potential for sulfur-containing compounds to impact health, including those related to (4-(Methylsulfonyl)piperidin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone (Mastrototaro et al., 2016).
Environmental and Biological Applications
Research on mesotrione, a molecule with a methylsulfonyl moiety, used as an herbicide, demonstrates the environmental relevance of such compounds. It shows how structural functionalities similar to those in the queried compound can be crucial for developing agricultural chemicals with a favorable environmental profile (Carles et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-(4-propylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S2/c1-3-4-10-11(19-14-13-10)12(16)15-7-5-9(6-8-15)20(2,17)18/h9H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REGYTBQLYMAOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCC(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2,3-dimethoxyphenyl)urea](/img/structure/B2717178.png)
![2,5-Dioxaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2717179.png)
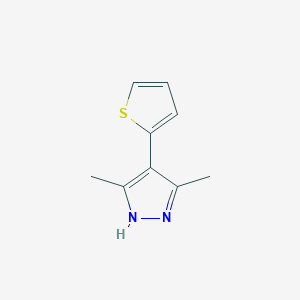

![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2717182.png)
![2-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine](/img/structure/B2717183.png)
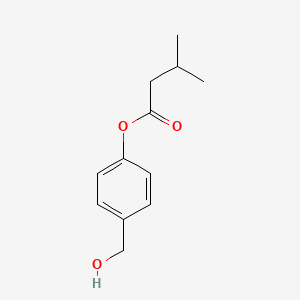
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2717188.png)
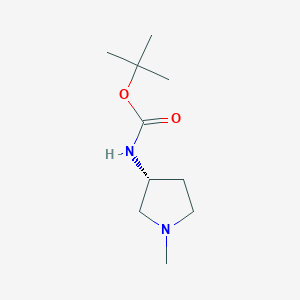
![1-(3,4-Dimethylphenyl)-3-[2-(furan-2-yl)-2-hydroxypropyl]urea](/img/structure/B2717190.png)
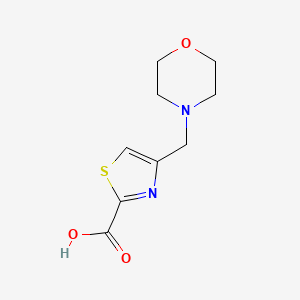
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B2717196.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2717200.png)
